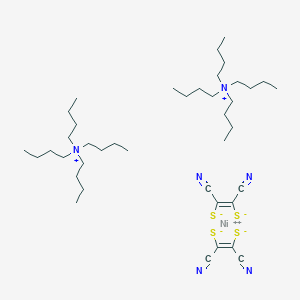
Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) nickel complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photovoltaic Devices
The compound is utilized in the fabrication of photovoltaic devices due to its ability to act as a semiconductor . It can be incorporated into colloidal quantum dots (CQDs) , which are semiconductor crystals that can be tuned for specific optical and electrical properties. These CQDs are used in solar cells to convert light into electricity with high efficiency .
Photodetectors
In the field of photodetectors , this compound’s derivatives are applied to enhance the performance of devices that detect light. The quantum dots modified with this compound can improve the sensitivity and response time of photodetectors, which are critical for applications ranging from cameras to security systems .
Ligand Exchange in Solution
The compound is involved in ligand exchange reactions in solution, which is a process crucial for modifying the surface properties of quantum dots. This modification is essential for controlling the conformation and conductivity of the quantum dots, impacting their application in electronics and nanotechnology .
Photonic Crystals
Bis(tetra-n-butylammonium) bis(maleonitriledithiolato) nickel complex can be used in the development of photonic crystals . These are materials that affect the propagation of photons and have applications in sensors , filters , and infrared stealth technology . The compound can contribute to the precision and sensitivity of these photonic structures .
Zeolite Synthesis
In zeolite synthesis , the tetrabutylammonium component of the compound acts as a structure-directing agent . It helps in forming zeolites with specific pore systems, which are then used for adsorption and catalysis in various chemical processes .
Surface Passivation
The compound plays a role in surface passivation of semiconductor materials. This is a technique used to coat the surface of materials to protect them from the environment, which is particularly important in semiconductor manufacturing and corrosion prevention .
Wirkmechanismus
Target of Action
The compound is a quaternary ammonium salt, and such compounds are generally known to interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
Quaternary ammonium compounds are known to interact with their targets through a variety of mechanisms, including disruption of cell membrane integrity and inhibition of enzyme activity . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Quaternary ammonium compounds can influence a variety of biochemical processes, including those involved in energy production and cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of quaternary ammonium compounds can vary widely depending on their chemical structure and the route of administration .
Result of Action
The action of quaternary ammonium compounds can result in a variety of effects, including cell death, inhibition of cellular processes, and changes in cell morphology .
Eigenschaften
IUPAC Name |
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2C4H2N2S2.Ni/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h2*5-16H2,1-4H3;2*7-8H;/q2*+1;;;+2/p-4/b;;2*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRXQXGGQXFNP-DERJAXIWSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72N6NiS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(2+);tetrabutylazanium | |
CAS RN |
18958-57-1 |
Source


|
| Record name | Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

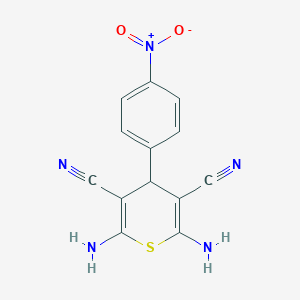
![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
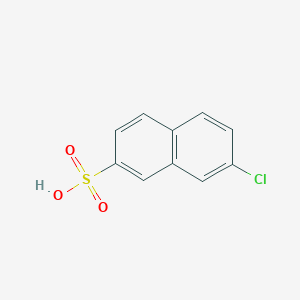
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
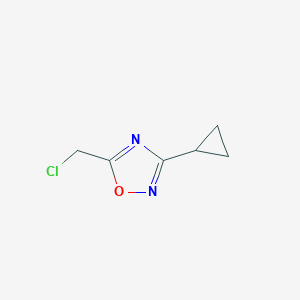

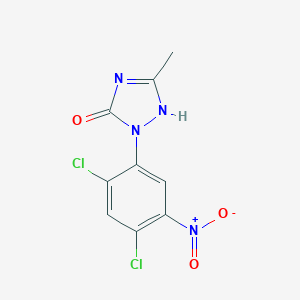




![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)